3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide
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Overview
Description
“3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide” is a chemical compound with the CAS Number: 478050-34-9 and a linear formula of C9H9N3OS . It has a molecular weight of 207.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3OS/c10-11-9(13)8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,10H2,(H,11,13) . The InChI key is MLRRKUROSDWIBD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid . It has a molecular weight of 207.26 .
Scientific Research Applications
1. Catalysis in Organic Synthesis
3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide derivatives have been used in the catalysis of organic reactions. For instance, half-sandwich ruthenium(II) complexes bearing heterocyclic hydrazone derivatives, including this compound, have been synthesized and applied in the cyanosilylation of carbonyl compounds. These reactions are significant in organic synthesis, offering good-to-excellent yields under optimized catalytic conditions (Vinoth et al., 2021).
2. Advancements in Polymer Chemistry
This compound has been instrumental in the field of polymer chemistry. Specifically, it has been involved in the synthesis of conducting polymers. These polymers exhibit notable properties like good electrical conductivity and thermal stability, which are essential for various applications in electronics and materials science (Pandule et al., 2014).
3. Development of Antimicrobial Agents
Research has shown that derivatives of this compound possess antibacterial properties. This opens up potential applications in developing new antimicrobial agents, which could be crucial in tackling antibiotic-resistant bacteria (Kostenko et al., 2015).
4. Exploration in Fluorescence Probes
This compound has been utilized in the development of fluorescence probes. For example, a study demonstrated the synthesis of a pyrazole derivative based on this compound, which acts as an off-on-off sensor for detecting metal ions, highlighting its potential in analytical chemistry (Wei et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . These proteins play crucial roles in cell differentiation and development.
Mode of Action
For instance, Pyrrothiogatain, a similar compound, inhibits the interaction between GATA3 and SOX4 . This inhibition could potentially alter gene expression and disrupt normal cellular processes.
Biochemical Pathways
The inhibition of gata3 and other gata family members can significantly suppress th2 cell differentiation, without impairing th1 cell differentiation, and inhibit the expression and production of th2 cytokines .
Result of Action
The inhibition of gata3 and other gata family members can lead to significant changes in cell differentiation and cytokine production .
Safety and Hazards
properties
IUPAC Name |
3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-11-9(13)8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRRKUROSDWIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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